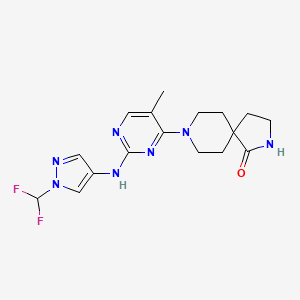![molecular formula C14H11FN2O2 B12424471 Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a fluorine atom and an ethyl ester group into the pyrroloquinoxaline structure enhances its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reductive cyclization of ethyl quinoxalin-2-ylpyruvate in the presence of copper chromite at high temperatures . This method yields perhydropyrrolo[1,2-a]quinoxalines, which can be further modified to introduce the fluorine atom and the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinoxaline-4-carboxylic acid derivatives.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives with various functional groups.
科学的研究の応用
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, causing DNA damage and inhibiting DNA replication. This leads to the induction of apoptosis in cancer cells. Additionally, the presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds with biological targets, increasing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: A quinoxaline derivative with antimicrobial activity.
Levomycin: A quinoxaline antibiotic.
Carbadox: A quinoxaline antibiotic used in veterinary medicine.
Uniqueness
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate is unique due to the presence of the fluorine atom and the ethyl ester group, which enhance its chemical stability and biological activity. The incorporation of these functional groups distinguishes it from other quinoxaline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
特性
分子式 |
C14H11FN2O2 |
|---|---|
分子量 |
258.25 g/mol |
IUPAC名 |
ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate |
InChI |
InChI=1S/C14H11FN2O2/c1-2-19-14(18)13-12-4-3-7-17(12)11-6-5-9(15)8-10(11)16-13/h3-8H,2H2,1H3 |
InChIキー |
KYHFPPILMCEBAP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)F)N3C1=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


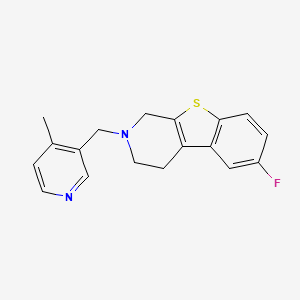
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)


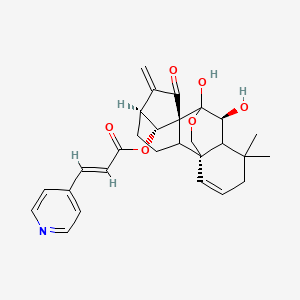

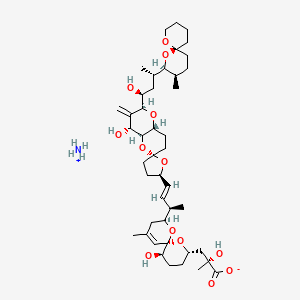
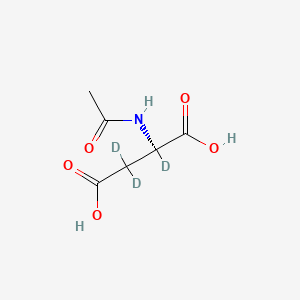
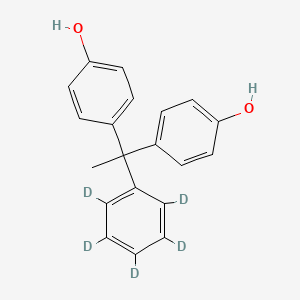

![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
